molecular formula C21H35NO B3742510 2,4-di-tert-butyl-6-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol

2,4-di-tert-butyl-6-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol

Cat. No.: B3742510
M. Wt: 317.5 g/mol
InChI Key: YAWSFELLMYTDHZ-UHFFFAOYSA-N
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Description

The compound is a derivative of phenol, which is an aromatic compound with a hydroxyl group. Phenols and their derivatives are often used in various industries due to their antioxidant properties .


Synthesis Analysis

Phenolic compounds are often synthesized through the alkylation of phenol with various alkylating agents . The specific synthesis process for your compound would depend on the exact structure and the substituents present.


Chemical Reactions Analysis

Phenolic compounds can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions . The specific reactions that your compound can undergo would depend on its exact structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Phenolic compounds are generally solid at room temperature and have relatively high boiling points .

Mechanism of Action

Phenolic compounds often act as antioxidants, which means they can prevent or slow down oxidative damage to other molecules .

Safety and Hazards

Phenolic compounds can be hazardous if ingested, inhaled, or come into contact with the skin. They can also be harmful to the environment .

Future Directions

Phenolic compounds have a wide range of applications, from the chemical industry to pharmaceuticals. Future research could focus on developing new synthesis methods, studying their reactivity, or exploring new applications .

Properties

IUPAC Name

2,4-ditert-butyl-6-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO/c1-10-22(13-15(2)3)14-16-11-17(20(4,5)6)12-18(19(16)23)21(7,8)9/h11-12,23H,2,10,13-14H2,1,3-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWSFELLMYTDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O)CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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